molecular formula C16H21F2NO4 B13050887 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13050887
M. Wt: 329.34 g/mol
InChI Key: JHWSXHJPOXDQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of a substituted phenol with a suitable alkylating agent to introduce the 2-methoxyethoxy group. This is followed by the formation of the spiro linkage through a cyclization reaction involving a nitrogen-containing precursor .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .

Scientific Research Applications

8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4

Mechanism of Action

The mechanism of action of 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents on the phenyl ring or variations in the spiro linkage. Examples include:

Uniqueness

What sets 8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of functional groups and spiro linkage, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above .

Properties

Molecular Formula

C16H21F2NO4

Molecular Weight

329.34 g/mol

IUPAC Name

8-[3,4-difluoro-5-(2-methoxyethoxy)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C16H21F2NO4/c1-20-6-7-21-14-11-12(10-13(17)15(14)18)19-4-2-16(3-5-19)22-8-9-23-16/h10-11H,2-9H2,1H3

InChI Key

JHWSXHJPOXDQLY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.